Cefteram, the active metabolite of the orally administered prodrug Cefteram pivoxil, is a third-generation cephalosporin antibiotic. [, ] It is classified as a beta-lactam antibiotic, characterized by a beta-lactam ring in its molecular structure. Cefteram is recognized for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. [, ] In scientific research, Cefteram serves as a valuable tool for studying:
Cefteram is a cephalosporin antibiotic, primarily used to treat bacterial infections. Its prodrug form, Cefteram Pivoxil, is more commonly administered due to its enhanced bioavailability. This compound is effective against a range of gram-positive and gram-negative bacteria, making it a valuable tool in combating various infectious diseases.
Cefteram is synthesized from 7-aminocephalosporanic acid, which serves as a precursor in the production of many cephalosporin antibiotics. It belongs to the class of beta-lactam antibiotics, characterized by their beta-lactam ring structure that is crucial for their antibacterial activity. The compound is classified under the ATC code J01DB (antibacterial drugs for systemic use).
The synthesis of Cefteram involves several key steps:
This multi-step synthesis allows for the efficient production of Cefteram while maintaining high purity levels, often exceeding 99% .
Cefteram's molecular formula is , with a molecular weight of approximately 373.4 g/mol. The structure features a beta-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. A notable structural element is the 3-(1,2,3-triazol-1-yl)methyl group attached at position 3 of the cephem nucleus .
Cefteram can undergo several chemical reactions:
Common reagents used in these reactions include sulfuric acid and trifluoroacetic acid, which facilitate various transformations necessary for synthesizing derivatives or analyzing impurities .
Cefteram exerts its antibacterial effects through:
This mechanism is typical of beta-lactam antibiotics and underlies their effectiveness against susceptible bacterial strains .
Cefteram has several important applications:
Cefteram (chemical name: (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-[[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is a third-generation cephalosporin antibiotic with the molecular formula C₁₆H₁₇N₉O₅S₂ and a molecular weight of 479.48 g/mol. Its core structure includes a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The molecule features two chiral centers at positions 6 and 7 of the bicyclic system, adopting R configurations at both sites—a stereochemical requirement for antibacterial activity. The aminothiazole oxime moiety at C7 enhances Gram-negative penetration, while the 1-methyltetrazole-5-thiol group at C3 increases serum protein binding and stability against β-lactamases [4] [8].
Table 1: Key Physicochemical Properties of Cefteram
Property | Value |
---|---|
Molecular Weight | 479.48 g/mol |
Hydrogen Bond Acceptors | 11 |
Hydrogen Bond Donors | 3 |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 244.35 Ų |
XLogP | -2.39 (hydrophilic) |
Lipinski's Rule Violations | 1 (high TPSA) |
The InChIKey identifier (XSPUSVIQHBDITA-RKYNPMAHSA-N) confirms its stereochemistry and unique structural identity. The compound’s low partition coefficient (XLogP = -2.39) and high polar surface area reflect its limited passive membrane diffusion, necessitating prodrug modification for oral bioavailability [4] [8].
Cefteram pivoxil (C₂₃H₂₇N₉O₇S₂) is the pivaloyloxymethyl ester prodrug of cefteram, designed to overcome poor oral absorption. This lipophilic prodrug undergoes rapid enzymatic hydrolysis by intestinal esterases, releasing active cefteram and pivalic acid. The conversion occurs in three stages:
The pivoxil moiety increases the compound’s lipophilicity (cLogP >1), enabling >40% oral bioavailability compared to <10% for unmodified cefteram. This prodrug strategy is critical for targeting respiratory, urinary, and soft tissue pathogens without intravenous administration [5].
Cefteram exerts bactericidal effects by irreversibly acylating penicillin-binding proteins (PBPs)—transpeptidases essential for peptidoglycan cross-linking. Its β-lactam ring mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors, enabling competitive binding to PBPs. Upon penetration into the periplasmic space of bacteria, cefteram’s β-lactam ring undergoes nucleophilic attack by the serine residue (e.g., Ser³¹⁰ in E. coli PBP3) in the active site of PBPs. This forms a stable acyl-enzyme complex that inactivates the transpeptidase [1] [6] [9].
Table 2: Cefteram's Binding Affinity for Key PBPs in Pathogenic Bacteria
Bacterial Species | Primary PBP Target | Affinity (Kd, nM) |
---|---|---|
Streptococcus pneumoniae | PBP1a/1b | 8.2 ± 0.7 |
Haemophilus influenzae | PBP3 | 5.4 ± 0.9 |
Escherichia coli | PBP3 | 3.1 ± 0.5 |
Staphylococcus aureus | PBP2 | 22.3 ± 1.4* |
*Lower affinity explains reduced Gram-positive activity vs. Gram-negative.
Molecular dynamics simulations reveal that cefteram’s aminothiazole oxime side chain stabilizes interactions with the PBP active site through:
Unlike earlier cephalosporins, cefteram resists hydrolysis by many β-lactamases due to steric hindrance from the 1-methyltetrazole group. However, extended-spectrum β-lactamases (ESBLs) like CTX-M can hydrolyze it through active-site expansion mutations (e.g., Asp²⁴⁰Gly) [6] [10].
Cefteram disrupts peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria, but its efficacy varies due to structural differences in cell envelopes:
Gram-Negative Bacteria:
Gram-Positive Bacteria:
Cefteram’s spectrum excludes anaerobes (Bacteroides fragilis) and intrinsically resistant pathogens (Pseudomonas aeruginosa) due to efflux pumps and impermeable membranes. Its bactericidal kinetics are time-dependent, with >60% time above MIC required for effective eradication [1] [3] [7].
Table 3: Antibacterial Spectrum of Cefteram
Bacterial Group | Representative Susceptible Species | MIC₉₀ Range (μg/ml) |
---|---|---|
Gram-negative | ||
- Enterobacteriaceae | Escherichia coli, Klebsiella spp. | 0.25–1.0 |
- Respiratory | Haemophilus influenzae | ≤0.12 |
Gram-positive | ||
- Streptococci | Streptococcus pneumoniae | 0.25–4.0 |
- Staphylococci | Staphylococcus aureus (MSSA) | 4.0–16.0 |
MSSA: Methicillin-susceptible S. aureus. Data compiled from Synapse Analytics and PubMed [1] [5] [9].
Mechanistically, cefteram halts the transpeptidation reaction by:
Resistance arises via:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1